1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites, both in stoichiometric and catalytic modes . The chloropropanone moiety can then be introduced through a halogenation reaction using appropriate chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cross-Coupling Reactions: The phenyl ring can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted propanones, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of difluoromethyl groups with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chloropropanone moiety can also participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one: This compound is similar in structure but contains a bromine atom instead of chlorine.
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one: Another closely related compound with slight variations in the position of the chloropropanone moiety.
Uniqueness
1-(2,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the specific positioning of the difluoromethyl groups and the chloropropanone moiety, which can influence its reactivity and interaction with biological targets. The presence of difluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H9ClF4O |
---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(12)9(17)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-5,10-11H,1H3 |
InChI Key |
WKPXNZNEBDMQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)C(F)F)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.